tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-cyanoethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a cyanoethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and a suitable cyanoethylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(1-cyanoethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(1-cyanoethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate .
Comparison: tert-Butyl 4-(1-cyanoethyl)piperidine-1-carboxylate is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers different interaction profiles with biological targets and can be used to explore diverse chemical spaces in drug discovery .
Properties
CAS No. |
256411-40-2 |
---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.3 |
Purity |
95 |
Origin of Product |
United States |
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